
ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
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Description
Ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a 4-methyl-4H-1,2,4-triazol-3-yl moiety , which is known to interact with various biological targets.
Mode of Action
The 4-methyl-4H-1,2,4-triazol-3-yl moiety is known to form stable complexes with various enzymes and receptors , which could potentially alter their function.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a4-methyl-4H-1,2,4-triazol-3-yl moiety have been found to interact with various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of the 4-methyl-4H-1,2,4-triazol-3-yl moiety may influence these properties , but specific studies on this compound are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential interactions of the 4-methyl-4H-1,2,4-triazol-3-yl moiety with various biological targets , it’s plausible that this compound could have multiple effects at the molecular and cellular level.
Biological Activity
Ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex compound that incorporates a triazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Triazole ring : A five-membered ring containing three nitrogen atoms, which is critical for its biological activity.
- Pyranone derivative : This contributes to the compound's ability to interact with various biological targets.
- Benzoate group : Enhances the lipophilicity and potentially improves bioavailability.
Antimicrobial Activity
Research has shown that compounds containing triazole and pyranone structures exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of triazoles demonstrate potent activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. This compound may exert cytotoxic effects through multiple pathways:
- Induction of Apoptosis : Triazoles can activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to halt cell cycle progression, preventing tumor growth .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Triazole derivatives are known to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Study 1: Antimicrobial Activity
A study evaluated various triazole derivatives for their antibacterial effects against E. coli. The results indicated that compounds similar to ethyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamido)benzoate exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 16 | E. coli |
Compound B | 32 | S. aureus |
Ethyl 4-(...) | 8 | E. coli |
Study 2: Anticancer Activity
In vitro studies demonstrated that triazole-containing compounds could inhibit the proliferation of cancer cell lines such as A431 and MCF7. The IC50 values were significantly lower than those of conventional chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
A431 | 10 | 20 |
MCF7 | 15 | 25 |
Properties
IUPAC Name |
ethyl 4-[[2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-3-28-19(27)13-4-6-14(7-5-13)22-18(26)10-30-17-9-29-15(8-16(17)25)11-31-20-23-21-12-24(20)2/h4-9,12H,3,10-11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUMKGNLJRZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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